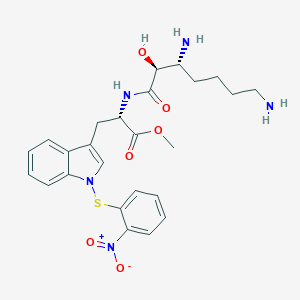
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, commonly known as DTNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. DTNM is a derivative of tryptophan, an essential amino acid, and is used as a tool to study protein-protein interactions.
Mécanisme D'action
DTNM works by binding to the tryptophan residues on proteins. This binding induces a conformational change in the protein, which can be detected by changes in fluorescence. This allows researchers to monitor protein-protein interactions in real-time.
Effets Biochimiques Et Physiologiques
DTNM has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DTNM is its ability to monitor protein-protein interactions in real-time. This allows researchers to gain a better understanding of the mechanisms underlying these interactions. Additionally, DTNM is relatively easy to use and can be attached to a wide range of proteins.
One of the limitations of using DTNM is its cost. It is a relatively expensive compound, which can be a barrier for some researchers. Additionally, DTNM is not suitable for all types of proteins. It is most effective for studying the interactions of membrane proteins.
Orientations Futures
There are several potential future directions for the use of DTNM in scientific research. One area of interest is the development of new fluorescent probes that can be used to study protein-protein interactions. Additionally, researchers are exploring the use of DTNM in the study of other biological processes, such as enzyme activity and DNA-protein interactions. Finally, there is interest in developing new methods for attaching DTNM to proteins, which could make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of DTNM involves a multi-step process that begins with the protection of the amino and carboxyl groups of tryptophan. The protected tryptophan is then reacted with 2-nitrophenylsulfenyl chloride to form the 2-nitrophenylsulfenyl tryptophan derivative. This derivative is then reacted with 3,7-diamino-2-hydroxyheptanoic acid to form the final product, DTNM.
Applications De Recherche Scientifique
DTNM has been used extensively in scientific research to study protein-protein interactions. It is a fluorescent probe that can be attached to proteins and used to monitor their interactions in real-time. This is particularly useful in studying the interactions of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
Propriétés
Numéro CAS |
138257-79-1 |
|---|---|
Nom du produit |
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Formule moléculaire |
C25H31N5O6S |
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S,3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C25H31N5O6S/c1-36-25(33)19(28-24(32)23(31)18(27)9-6-7-13-26)14-16-15-29(20-10-3-2-8-17(16)20)37-22-12-5-4-11-21(22)30(34)35/h2-5,8,10-12,15,18-19,23,31H,6-7,9,13-14,26-27H2,1H3,(H,28,32)/t18-,19+,23+/m1/s1 |
Clé InChI |
MFFKDZWEEBNNMI-MSYCTHLASA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H]([C@@H](CCCCN)N)O |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O |
SMILES canonique |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O |
Synonymes |
3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester 3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester dihydrochloride DHA-TrpNPS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



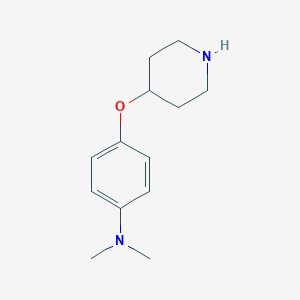
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)

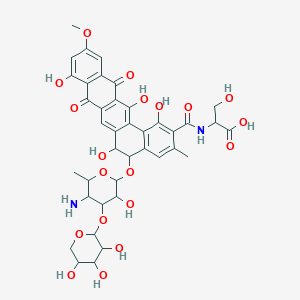
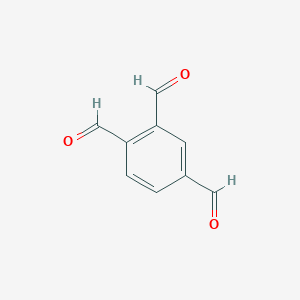
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
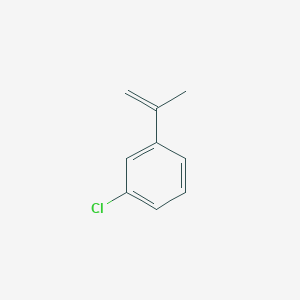
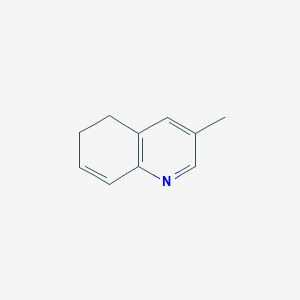
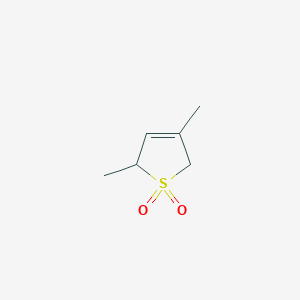
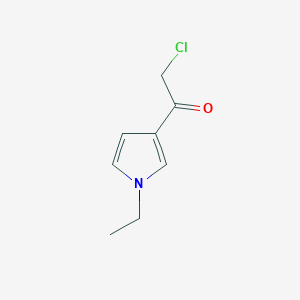
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
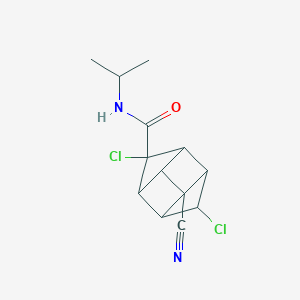
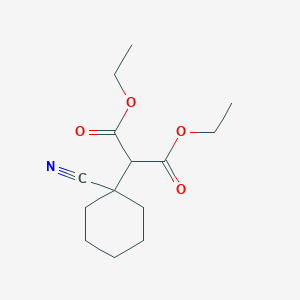
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)